molecular formula C26H32N2O5 B1353986 tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate CAS No. 146803-44-3

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate

Cat. No.: B1353986
CAS No.: 146803-44-3
M. Wt: 452.5 g/mol
InChI Key: APPXMECEIFEZAO-SFHVURJKSA-N
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Description

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate is a complex organic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carbamate group. This compound is often utilized in peptide synthesis and other biochemical applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to deprotected or modified compounds .

Scientific Research Applications

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate is widely used in scientific research, including:

    Chemistry: As a building block in peptide synthesis and other organic synthesis applications.

    Biology: In the study of protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the protected amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Fmoc and tert-butyl protecting groups, which provide both stability and reactivity. This makes it particularly useful in complex peptide synthesis applications where precise control over the reaction conditions is required .

Properties

IUPAC Name

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXMECEIFEZAO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118517
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146803-44-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146803-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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